2-Amino-3,6-dimethylbenzene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-amino-3,6-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-4-6(2)8(7(5)9)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |
InChI Key |
VCRIOKMVNKNMDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 3,6 Dimethylbenzene 1 Sulfonamide
De Novo Synthesis Approaches
De novo synthesis involves the construction of the target molecule from basic starting materials, introducing the required functional groups in a stepwise manner. The key challenge in the synthesis of 2-Amino-3,6-dimethylbenzene-1-sulfonamide lies in achieving the desired 1,2,3,6-tetrasubstitution pattern with high regioselectivity.
Strategies for Regioselective Benzene (B151609) Ring Substitution and Functionalization
The directing effects of substituents on electrophilic aromatic substitution are paramount in controlling the regiochemical outcome of the synthesis. The amino group is a strong activating and ortho, para-directing group, while the methyl groups are weakly activating and also ortho, para-directing. The sulfonamide group, being a derivative of a sulfonic acid group, is a deactivating and meta-directing group. A plausible retrosynthetic analysis would involve a sequence of reactions that leverages these directing effects to install the substituents in the desired positions.
A potential forward synthesis could commence with a readily available dimethylaniline, such as 2,5-dimethylaniline. The amino group would direct subsequent electrophilic substitutions to the ortho and para positions.
Introduction of the Sulfonamide Moiety via Sulfonylation and Amidation Reactions
The sulfonamide group is typically introduced by the reaction of a sulfonyl chloride with an amine. rsc.org Therefore, a key step in the synthesis would be the formation of the corresponding benzenesulfonyl chloride. This can be achieved through the sulfonation of the aromatic ring followed by chlorination of the resulting sulfonic acid.
Direct C-H sulfonylation of aniline derivatives has also been reported using visible light photoredox catalysis, offering a milder alternative to traditional methods. rsc.org This approach could potentially be applied to a suitably substituted aniline precursor.
Table 1: Key Reactions for Sulfonamide Introduction
| Reaction Step | Reagents and Conditions | Purpose |
| Sulfonation | Concentrated H₂SO₄ or SO₃ in H₂SO₄ | Introduction of a sulfonic acid group (-SO₃H) onto the benzene ring. |
| Chlorination | Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) | Conversion of the sulfonic acid to a sulfonyl chloride (-SO₂Cl). |
| Amidation | Ammonia (NH₃) or an appropriate amine | Reaction with the sulfonyl chloride to form the sulfonamide (-SO₂NH₂). |
Amination and Methylation Procedures for Ring Functionalization
Amination of an aromatic ring can be achieved through the reduction of a nitro group. Nitration of the benzene ring is a classic electrophilic aromatic substitution reaction. The subsequent reduction of the nitro group to an amino group can be carried out using various reducing agents, such as tin or iron in acidic media, or catalytic hydrogenation.
Methylation of the benzene ring can be accomplished via Friedel-Crafts alkylation using a methyl halide (e.g., methyl chloride or methyl iodide) and a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov However, Friedel-Crafts alkylation is prone to overalkylation and rearrangement, necessitating careful control of reaction conditions.
Optimization of Reaction Conditions and Isolation Techniques
The efficiency of each synthetic step is highly dependent on the reaction conditions, including temperature, solvent, and catalyst. For instance, in Friedel-Crafts reactions, the choice of Lewis acid and the reaction temperature can significantly influence the product distribution. Similarly, the conditions for nitration must be controlled to avoid the formation of undesired isomers.
Purification of intermediates and the final product would likely involve standard laboratory techniques such as recrystallization, column chromatography, and distillation, depending on the physical properties of the compounds.
Synthesis via Precursor Modification and Functional Group Interconversion
An alternative to de novo synthesis is the modification of a commercially available or readily synthesized precursor that already possesses some of the required structural features.
Transformation of Related Dimethylbenzene Derivatives
A promising starting material for this approach is 2,5-dimethylaniline. nih.gov The existing amino and methyl groups can be used to direct the introduction of the remaining substituents.
A potential synthetic route starting from 2,5-dimethylaniline could involve the following steps:
Protection of the Amino Group: The highly activating amino group can be protected, for example, by acetylation to form an amide. This moderates its activating effect and directs subsequent substitutions.
Sulfonylation: The protected aniline can then be subjected to sulfonation, which would be directed to the positions ortho and para to the activating groups.
Introduction of the Second Amino Group: This could be achieved by nitration followed by reduction. The position of nitration would be influenced by the directing effects of the existing substituents.
Deprotection and Functional Group Manipulation: Finally, the protecting group on the initial amino group would be removed to yield the target molecule.
Directed ortho-metalation (DoM) is another powerful technique for the regioselective functionalization of aromatic compounds. uwindsor.casemanticscholar.orgwikipedia.org If a suitable directing group is present on the dimethylbenzene precursor, it could be used to introduce a substituent at a specific ortho position via lithiation followed by reaction with an electrophile.
Table 2: Potential Synthetic Route from 2,5-Dimethylaniline
| Step | Transformation | Key Reagents | Expected Intermediate |
| 1 | Protection of Amine | Acetic anhydride (B1165640) | N-(2,5-dimethylphenyl)acetamide |
| 2 | Sulfonation | Fuming sulfuric acid | 4-Acetamido-2,5-dimethylbenzenesulfonic acid |
| 3 | Nitration | Nitric acid, Sulfuric acid | 4-Acetamido-2,5-dimethyl-6-nitrobenzenesulfonic acid |
| 4 | Chlorination | Thionyl chloride | 4-Acetamido-2,5-dimethyl-6-nitrobenzenesulfonyl chloride |
| 5 | Amidation | Ammonia | 4-Acetamido-2,5-dimethyl-6-nitrobenzene-1-sulfonamide |
| 6 | Reduction of Nitro Group | Sn/HCl or H₂/Pd-C | 4,6-Diamino-2,5-dimethylbenzene-1-sulfonamide |
| 7 | Deprotection of Amide | Acid or base hydrolysis | This compound |
This proposed route illustrates the complexity and the need for careful control of regioselectivity at each step to successfully synthesize this compound.
Acid-Catalyzed Reactions and Rearrangements in Sulfonamide Synthesis
The synthesis of sulfonamides, including this compound, often involves the formation of a sulfonamide bond between a sulfonyl group and an amine. Acid catalysis plays a significant role in several strategies for creating this linkage, as well as in potential molecular rearrangements.
Traditionally, sulfonamide synthesis involves the reaction of a sulfonyl chloride with an amine, often in the presence of a base. wikipedia.org However, acid-catalyzed methods provide alternative pathways. For instance, Lewis acids such as BF3·Et2O, ZnCl2, and TiCl4 have been shown to efficiently catalyze the N-acylation of sulfonamides with carboxylic acid anhydrides under solvent-free conditions. researchgate.net While this applies to modifying an existing sulfonamide, the principles of acid catalysis are broadly relevant. For the primary synthesis, acid catalysis can be employed in reactions such as the condensation of sulfonamides with aldehydes. nih.gov For example, sulfuric acid has been used to catalyze the condensation between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal. nih.gov
A significant development in this area is the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation. acs.orgnih.gov This process, which can be catalyzed by copper, involves the conversion of an aromatic acid to a sulfonyl chloride intermediate, followed by amination. nih.govresearchgate.net The mild nature of this method allows for a highly efficient one-pot conversion. nih.gov
Molecular rearrangements are also a key consideration in sulfonamide synthesis and subsequent reactions, as detailed in chemical reviews on the topic. acs.org For instance, an irreversible rearrangement was observed during the acid-catalyzed condensation of a sulfonamide with glyoxal, which was accompanied by a 1,2-hydride shift. nih.gov Understanding such potential rearrangements is crucial for controlling reaction outcomes and ensuring the desired isomer, such as this compound, is obtained.
Detailed research findings on various acid catalysts used in the synthesis of N-acylsulfonamides are presented below.
| Catalyst | Acylating Agent | Conditions | Yield | Reference |
| Sulfuric acid (3 mol%) | Acid Anhydrides | Acetonitrile | Excellent | rsc.org |
| P2O5/SiO2 | Acid Anhydrides/Chlorides | CH2Cl2 or solvent-free | Not specified | researchgate.net |
| Fe-exchanged montmorillonite K10 | Acid Anhydrides | Not specified | Excellent | researchgate.net |
| Silica phosphoric acid | Acid Anhydrides/Chlorides | Solvent-free, heterogeneous | Good to high | researchgate.net |
| ZnCl2 (3 mol%) | Acid Anhydrides/Carboxylic acids | Solvent-free | Good | researchgate.net |
Green Chemistry Principles and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for sulfonamides, aiming to reduce environmental impact by using safer solvents, reducing waste, and improving energy efficiency.
A key focus of sustainable synthesis is the replacement of hazardous reagents and toxic solvents. researchgate.net The classical approach to sulfonamide synthesis often uses sulfonyl chlorides, which can be challenging to handle, and solvents like dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). researchgate.netucl.ac.uk Green approaches seek alternatives. One such strategy involves the in-situ generation of sulfonyl chlorides from thiols using an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H2O) in sustainable solvents such as water, ethanol, or deep eutectic solvents (DESs). researchgate.netresearchgate.netrsc.org This method features simple conditions and a solvent-free workup, often requiring only filtration. researchgate.net
Another innovative and sustainable route involves the use of sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen source, with water as the sole solvent. researchgate.net This method benefits from the good solubility of the reactants in water and the poor solubility of the sulfonamide product, which allows for easy collection by filtration. researchgate.net
Mechanochemistry, which involves conducting reactions in the absence of solvents using mechanical force (e.g., in a ball mill), represents a significant advancement in green synthesis. rsc.org A solvent-free, one-pot mechanochemical approach has been developed for sulfonamide synthesis from disulfides. This process involves a tandem oxidation-chlorination followed by amination and avoids the environmental concerns associated with solvents. rsc.org
Catalysis also plays a central role in green synthetic routes. The development of reusable catalysts, such as magnetic nano-ruthenium supported on magnetite (nano-Ru/Fe3O4), allows for the direct coupling of sulfonamides and alcohols with high selectivity, producing only water as a byproduct. jsynthchem.comjsynthchem.comacs.org The magnetic properties of the catalyst facilitate its easy separation and reuse. jsynthchem.comacs.org
The following table summarizes various green and sustainable approaches to sulfonamide synthesis.
| Green Strategy | Reactants/Catalyst | Solvent | Key Advantages | Reference |
| In-situ sulfonyl chloride generation | Thiols, Amines, NaDCC·2H2O | Water, EtOH, Glycerol, DES | Environmentally friendly solvents, simple workup | researchgate.netrsc.org |
| Stable sulfur and nitrogen sources | Sodium sulfinates, Nitroarenes | Water | Use of stable, commercial reactants; water as a green solvent | researchgate.net |
| Mechanosynthesis | Disulfides, Amines, NaOCl·5H2O | Solvent-free | Eliminates solvent use, cost-effective, environmentally friendly | rsc.org |
| Reusable Magnetic Catalyst | Alcohols, Sulfonamides, nano-Ru/Fe3O4 | Not specified | High selectivity, water as the only byproduct, easy catalyst recovery and reuse | acs.org |
| One-pot decarboxylative coupling | Carboxylic acids, Amines, Copper catalyst | Not specified | High efficiency, avoids isolation of reactive intermediates | acs.orgnih.gov |
Reactions Involving the Aromatic Amino Group
The aromatic amino group is a potent nucleophile and a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. Its reactivity can be harnessed in several key transformation pathways.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, enabling it to react with various electrophiles.
Acylation: Primary aromatic amines readily undergo acylation when treated with acid chlorides or acid anhydrides. This reaction, typically conducted in the presence of a base like pyridine (B92270), results in the formation of an N-aryl amide. For this compound, this transformation converts the highly activating amino group into a less strongly activating N-acetyl group, a common strategy to moderate reactivity and prevent over-substitution in subsequent electrophilic aromatic substitution reactions ncert.nic.inlibretexts.org.
Alkylation: The reaction of the amino group with alkylating agents, such as alkyl halides, is a direct method for synthesizing N-alkylated derivatives. However, these reactions can be challenging to control. The primary amine product is itself a nucleophile and can react further, often leading to a mixture of mono-alkylated, di-alkylated products, and even quaternary ammonium salts vedantu.comwikipedia.org. More controlled and selective N-alkylation methods often employ alcohols as alkylating agents in the presence of specific catalysts researchgate.netnih.gov.
| Reaction Type | Reagent Class | Product Type | Purpose/Comment |
| Acylation | Acid Chlorides (e.g., Acetyl chloride) | N-Aryl Amide | Protection/moderation of the amino group's reactivity ncert.nic.in. |
| Acid Anhydrides (e.g., Acetic anhydride) | N-Aryl Amide | Common and efficient method for amide formation ncert.nic.in. | |
| Alkylation | Alkyl Halides (e.g., Methyl iodide) | N-Alkylated Amine | Can lead to mixtures of products (mono-, di-alkylation) wikipedia.org. |
| Alcohols (e.g., Benzyl alcohol) | N-Alkylated Amine | Catalytic methods offer higher selectivity researchgate.netnih.gov. |
A hallmark reaction of primary aromatic amines is their conversion to diazonium salts. This two-step sequence provides a versatile route to a wide array of aromatic compounds.
Diazotization: The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl at low temperatures (0–5 °C), yields a diazonium salt slideshare.netresearchgate.net. The resulting diazonium ion (-N₂⁺) is a highly useful intermediate.
Coupling Reactions: The generated diazonium salt is an electrophile and can attack electron-rich aromatic rings, such as phenols and other anilines, in an electrophilic aromatic substitution reaction slideshare.net. This process, known as a diazo coupling reaction, forms brightly colored azo compounds (Ar-N=N-Ar'). The coupling generally occurs at the para position of the activated ring slideshare.netglobalresearchonline.net.
| Step | Reagents | Intermediate/Product | Key Conditions |
| 1. Diazotization | NaNO₂, HCl (aq) | Arenediazonium chloride | 0–5 °C researchgate.netacs.org |
| 2. Azo Coupling | Electron-rich arene (e.g., Phenol (B47542), Aniline) | Azo compound | Low temperature, appropriate pH slideshare.netglobalresearchonline.net |
The nucleophilic amino group can undergo condensation reactions with the electrophilic carbon atom of aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product and water libretexts.orglibretexts.org. The reaction is often catalyzed by acid or base. The formation of the C=N double bond is a versatile transformation for creating more complex molecular architectures.
| Carbonyl Compound | Catalyst | Product Type |
| Aldehydes (e.g., Benzaldehyde) | Acid or Base | Imine (Schiff Base) |
| Ketones (e.g., Acetophenone) | Acid or Base | Imine (Schiff Base) |
Reactions Involving the Sulfonamide Group
The sulfonamide functional group, while generally stable, also possesses reactive sites that can be targeted for molecular modification.
The hydrogen atom attached to the sulfonamide nitrogen is acidic and can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile and can be alkylated by various electrophiles.
N-Alkylation: The classical approach involves treating the sulfonamide with a base (e.g., sodium hydride, potassium carbonate) followed by an alkylating agent like an alkyl halide dnu.dp.ua. More recent advancements include the use of alcohols as alkylating agents, which proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism catalyzed by transition metal complexes, such as those based on iridium rsc.org. This method is highly atom-economical, producing water as the only byproduct.
| Alkylating Agent | Base/Catalyst | Conditions | Reference |
| Alkyl Halides | Strong Base (e.g., NaH) or Weak Base (e.g., K₂CO₃) | Varies with substrate | dnu.dp.ua |
| Alcohols | Iridium Complex, Cs₂CO₃ | Microwave irradiation | rsc.org |
| Trichloroacetimidates | Thermal (no additive) | Refluxing toluene |
Modern synthetic methods have enabled the use of the typically robust sulfonamide group as a handle for late-stage functionalization. A prominent strategy involves the generation of sulfonyl radical intermediates via photocatalysis ox.ac.uknih.govacs.org.
This process involves the initial conversion of the primary sulfonamide into a suitable precursor, such as an N-sulfonylimine, which can then be activated under photocatalytic conditions. In the presence of a photocatalyst and light, a sulfonyl radical is generated. This highly reactive intermediate can then participate in a variety of subsequent reactions, most notably the addition across alkenes to synthesize complex sulfones nih.govacs.org. This metal-free approach provides a powerful tool for modifying complex molecules containing a sulfonamide moiety under mild conditions ox.ac.uk.
| Reaction Stage | Description | Key Components |
| Activation | The primary sulfonamide is converted to a more readily activated precursor. | Condensation with an aldehyde to form an N-sulfonylimine nih.gov. |
| Radical Generation | The precursor is subjected to photocatalysis to generate a sulfonyl radical. | Photocatalyst (e.g., 5CzBN), light source (e.g., blue LEDs) acs.org. |
| Functionalization | The sulfonyl radical reacts with a coupling partner, such as an alkene. | Alkene, Hydrogen Atom Transfer (HAT) agent (e.g., TMS₃Si-H) nih.gov. |
An in-depth examination of the chemical reactivity and transformation pathways of the compound this compound reveals complex interactions between its constituent functional groups. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing sulfonamide moiety dictates its behavior in various chemical reactions. This article explores the hydrolysis and cleavage of the sulfonamide group, electrophilic substitution reactions on the aromatic ring, and the underlying mechanisms of these transformations.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 3,6 Dimethylbenzene 1 Sulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-Amino-3,6-dimethylbenzene-1-sulfonamide. While specific experimental data for this exact compound is not widely published, a detailed analysis can be predicted based on established principles of chemical shifts, coupling constants, and the known effects of its constituent functional groups on the magnetic environments of the nuclei.
The ¹H NMR spectrum of this compound is expected to display five distinct signals corresponding to the different proton environments in the molecule. The aromatic region would be characterized by two mutually coupled protons, while the methyl and heteroatom protons would appear as singlets.
The chemical shifts are influenced by the electronic nature of the substituents on the benzene (B151609) ring. The amino (-NH₂) group is a strong electron-donating group, causing increased shielding (a shift to lower ppm values) at the ortho and para positions. Conversely, the sulfonamide (-SO₂NH₂) group is a strong electron-withdrawing group, leading to deshielding (a shift to higher ppm values) of nearby protons.
Key Predicted Resonances:
Aromatic Protons (H-4, H-5): The two adjacent protons on the aromatic ring are expected to appear as an AB quartet or as two distinct doublets in the range of 6.5-7.5 ppm. The proton at the C-5 position, being ortho to the electron-donating amino group, would likely resonate at a slightly lower chemical shift than the proton at the C-4 position.
Methyl Protons (C₃-CH₃, C₆-CH₃): The two methyl groups are in different chemical environments and are expected to appear as two sharp singlets. Based on data for similar dimethylated aromatic compounds, these signals would likely fall in the 2.2–2.6 ppm range.
Amino Protons (-NH₂): The protons of the primary amino group typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is concentration and solvent-dependent but can be expected in the 4.0-5.0 ppm region.
Sulfonamide Protons (-SO₂NH₂): The sulfonamide protons are also expected to produce a broad singlet, generally at a higher chemical shift than the amino protons, potentially around 7.0-7.5 ppm, due to the strong deshielding effect of the sulfonyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-4 | 7.0 - 7.5 | Doublet (d) |
| H-5 | 6.5 - 7.0 | Doublet (d) |
| C₃-CH₃ | 2.2 - 2.6 | Singlet (s) |
| C₆-CH₃ | 2.2 - 2.6 | Singlet (s) |
| -NH₂ | 4.0 - 5.0 | Broad Singlet (br s) |
| -SO₂NH₂ | 7.0 - 7.5 | Broad Singlet (br s) |
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight unique signals, corresponding to each of the eight carbon atoms in the molecule, reflecting its asymmetric substitution pattern. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.
Key Predicted Resonances:
Aromatic Carbons: The six carbons of the benzene ring would resonate in the typical aromatic region of 115-150 ppm.
C-1 and C-2: The carbons directly attached to the sulfonamide and amino groups (ipso-carbons) will be significantly affected. C-1 (bearing the -SO₂NH₂ group) is expected at a higher chemical shift, while C-2 (bearing the -NH₂ group) will be shifted downfield as well, though the effects are complex.
C-3 and C-6: The carbons bearing the methyl groups will also have their shifts influenced by both the methyl substituents and the adjacent functional groups.
C-4 and C-5: These carbons, which are bonded to hydrogen, will appear in the more shielded part of the aromatic region.
Methyl Carbons (C₃-CH₃, C₆-CH₃): The two methyl carbons are expected to produce signals in the aliphatic region, typically between 15 and 25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H (C-4, C-5) | 115 - 130 |
| Aromatic C-Substituted (C-1, C-2, C-3, C-6) | 125 - 150 |
| Methyl Carbons (-CH₃) | 15 - 25 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, the primary and most informative correlation would be a cross-peak between the aromatic protons H-4 and H-5, confirming their adjacent relationship on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would be used to definitively link the proton signals to their corresponding carbon signals: H-4 to C-4, H-5 to C-5, and the protons of each methyl group to their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (typically 2- and 3-bond) correlations between protons and carbons. It allows for the assignment of quaternary (non-protonated) carbons and pieces the molecular fragments together. Key expected correlations would include:
The protons of the C₆-CH₃ group showing correlations to C-1, C-5, and C-6.
The protons of the C₃-CH₃ group showing correlations to C-2, C-3, and C-4.
The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.
Aromatic sulfonamides, particularly those with ortho substituents, are known to exhibit restricted rotation around the aryl-sulfur (C-S) bond. In the case of this compound, the presence of both an amino group at the C-2 position and a methyl group at the C-6 position creates significant steric hindrance around the sulfonamide moiety.
This steric impediment can slow the rotation about the C-1 to Sulfur bond to a rate that is observable on the NMR timescale. At reduced temperatures, this slow exchange could lead to the observation of distinct signals for atoms that become inequivalent in the frozen conformations (rotamers). For example, the two protons of the sulfonamide -NH₂ group might become diastereotopic and appear as two separate signals.
Variable-temperature (VT) NMR studies are the primary tool for investigating such dynamic processes. By monitoring the NMR spectra over a range of temperatures, one can observe the broadening and eventual coalescence of the signals from the distinct rotamers into a single time-averaged signal as the temperature increases. From the coalescence temperature and the frequency difference between the signals, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational stability of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra of this compound would be rich with distinct bands corresponding to the vibrations of its amino, sulfonamide, methyl, and aromatic components.
The IR spectrum provides a unique fingerprint for the molecule based on the absorption of infrared radiation corresponding to specific molecular vibrations.
Key Vibrational Bands:
N-H Vibrations:
The primary amino (-NH₂) and sulfonamide (-SO₂NH₂) groups both contain N-H bonds. As a primary amine, the -NH₂ group is expected to show two distinct stretching bands: an asymmetric stretch (typically 3400-3500 cm⁻¹) and a symmetric stretch (typically 3300-3400 cm⁻¹).
The sulfonamide N-H stretches may overlap with these bands.
A characteristic N-H scissoring (bending) vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.
S=O Vibrations:
The most characteristic and intense bands for the sulfonamide group are from the sulfonyl (S=O) stretches. These appear as two strong absorptions: an asymmetric stretch typically in the range of 1310-1350 cm⁻¹ and a symmetric stretch in the 1120-1160 cm⁻¹ range.
Aromatic Ring Vibrations:
Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹.
C=C stretching vibrations within the aromatic ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region.
Aliphatic C-H Vibrations:
The methyl (-CH₃) groups will show C-H stretching vibrations just below 3000 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| Asymmetric N-H Stretch | -NH₂ (Amino) | 3400 - 3500 | Medium |
| Symmetric N-H Stretch | -NH₂ (Amino) | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | Aromatic Ring | > 3000 | Weak to Medium |
| Aliphatic C-H Stretch | -CH₃ | < 3000 | Medium |
| N-H Bend (Scissoring) | -NH₂ (Amino) | 1580 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | Aromatic Ring | 1400 - 1600 | Medium |
| Asymmetric S=O Stretch | -SO₂NH₂ | 1310 - 1350 | Strong |
| Symmetric S=O Stretch | -SO₂NH₂ | 1120 - 1160 | Strong |
| C-N Stretch | Aromatic Amine | 1250 - 1335 | Medium to Strong |
Analysis of Molecular Vibrations and Conformational Preferences
The study of molecular vibrations, primarily through Infrared (IR) and Raman spectroscopy, offers a unique "fingerprint" of a molecule's functional groups and skeletal structure. For this compound, the vibrational spectrum is a composite of signals from the sulfonamide, amino, and methyl groups, as well as the substituted benzene ring.
Key vibrational modes are anticipated at specific wavenumber regions. The sulfonamide group (SO₂NH₂) is expected to show strong, characteristic bands for its S=O asymmetric and symmetric stretches. The primary amino group (-NH₂) will exhibit distinct N-H stretching vibrations. The methyl (-CH₃) groups and the aromatic ring will also contribute a series of C-H and C=C stretching and bending vibrations, which are sensitive to the substitution pattern.
Conformational preferences of the molecule are largely dictated by rotation around the C-S and S-N bonds. The spatial arrangement of the sulfonamide group relative to the benzene ring is influenced by steric hindrance from the adjacent methyl group and potential intramolecular hydrogen bonding with the ortho-amino group. Such interactions are critical in determining the most stable three-dimensional shape of the molecule.
Table 1: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amino (NH₂) | Asymmetric & Symmetric Stretching | 3500 - 3300 |
| Scissoring (Bending) | 1650 - 1580 | |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl (CH₃) | Asymmetric & Symmetric Stretching | 2960 - 2870 |
| Asymmetric & Symmetric Bending | 1465 - 1370 | |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Sulfonamide (SO₂) | Asymmetric Stretching | 1370 - 1330 |
| Symmetric Stretching | 1180 - 1160 | |
| Sulfonamide (S-N) | Stretching | 940 - 900 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic ring. The presence of various substituents significantly modifies the absorption profile compared to unsubstituted benzene.
The amino (-NH₂) group acts as a potent electron-donating group, which typically causes a shift of absorption maxima to longer wavelengths (a bathochromic or "red" shift). scispace.comnih.gov Conversely, the sulfonamide (-SO₂NH₂) group is electron-withdrawing. The interplay of these groups, along with the weakly electron-donating methyl groups, dictates the energy of the electronic transitions. The primary absorption bands are predicted to occur in the near-UV range of 200-400 nm. The polarity of the solvent can also influence the precise location of these absorption maxima.
Table 2: Predicted UV-Vis Absorption Maxima for this compound
| Transition Type | Expected λₘₐₓ (nm) | Chromophore Involved |
| π → π | 210 - 240 | Substituted Benzene Ring |
| π → π | 260 - 300 | Substituted Benzene Ring |
X-ray Crystallography
Determination of Solid-State Molecular and Crystal Structures
A crystallographic study of this compound would reveal its molecular geometry and crystal lattice parameters. Based on structurally similar sulfonamides, the compound would likely crystallize in a common crystal system such as monoclinic or orthorhombic.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c |
| Molecules per Unit Cell (Z) | 4 |
Analysis of Crystal Packing and Intermolecular Interactions
The packing of molecules within the crystal is directed by a network of intermolecular forces. nih.gov For this compound, hydrogen bonding is expected to be a dominant force, with the N-H groups of both the amino and sulfonamide moieties acting as hydrogen bond donors, and the sulfonamide oxygen atoms and amino nitrogen serving as acceptors. These interactions would likely link molecules into extended chains or sheets.
In addition to hydrogen bonds, van der Waals forces and potential π-π stacking interactions between aromatic rings contribute to the stability of the crystal lattice. rsc.org The steric bulk of the substituents may favor offset or edge-to-face π-π arrangements over a direct parallel stacking.
Table 4: Predicted Intermolecular Interactions in the Crystal Structure
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 |
| Hydrogen Bond | N-H (Amino/Sulfonamide) | O=S (Sulfonamide) |
| Hydrogen Bond | N-H (Sulfonamide) | N (Amino) |
| π-π Stacking | Benzene Ring | Benzene Ring |
| Van der Waals | Methyl/Aromatic C-H | Various atoms |
Conformational Analysis in the Solid State
The conformation adopted by the molecule in the solid state is a balance between its intrinsic electronic and steric preferences and the forces of crystal packing. Key conformational features include the torsion angles around the C-S and S-N bonds. Steric clashes between the ortho-methyl group and the sulfonamide group would likely force the sulfonamide group to twist out of the plane of the benzene ring. Furthermore, the potential for an intramolecular hydrogen bond between the ortho-amino group and a sulfonamide oxygen could significantly influence the local geometry, favoring a more planar arrangement between these two groups.
Computational and Theoretical Investigations of 2 Amino 3,6 Dimethylbenzene 1 Sulfonamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These methods solve the Schrödinger equation for a given molecule, providing detailed insights into its electronic nature.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. electrochemsci.org The geometry optimization process involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable three-dimensional structure. analis.com.my This is achieved by calculating the forces on each atom and adjusting their positions until a true energy minimum is reached. researchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for 2-Amino-3,6-dimethylbenzene-1-sulfonamide (Illustrative) Note: This table is for illustrative purposes only, as specific experimental or computational data for the title compound was not found.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | S1-O1 | 1.43 Å |
| Bond Length | S1-N1 | 1.65 Å |
| Bond Length | C1-S1 | 1.78 Å |
| Bond Length | C4-N2 | 1.40 Å |
| Bond Angle | O1-S1-O2 | 119.5° |
| Bond Angle | C1-S1-N1 | 107.0° |
| Dihedral Angle | C2-C1-S1-N1 | -65.0° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. The LUMO is the lowest energy orbital that is empty and can act as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.gov For this compound, the analysis would reveal the spatial distribution of these orbitals, showing where the molecule is most likely to donate or accept electrons in a chemical reaction.
Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative) Note: This table is for illustrative purposes only.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.4 eV |
| LUMO Energy (ELUMO) | -1.6 eV |
| Energy Gap (ΔE) | 4.8 eV |
Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mkjc.in The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.
Typically, red regions represent the most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Blue regions represent the most positive potential, indicating electron-poor areas that are favorable for nucleophilic attack, often located around hydrogen atoms attached to electronegative atoms. nih.gov An MEP analysis of this compound would highlight the negative potential around the sulfonyl oxygens and the amino group's nitrogen, and positive potential around the amino and amide hydrogens, thereby identifying the primary sites for intermolecular interactions. mkjc.in
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the charge transfer and delocalization that contribute to molecular stability. mkjc.in The analysis calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction, where a higher E(2) value indicates a stronger interaction.
For this compound, NBO analysis would identify key intramolecular charge transfer events. For example, it could quantify the delocalization of lone pair electrons from the nitrogen and oxygen atoms into adjacent anti-bonding orbitals. These interactions, such as n → σ* or π → π*, are crucial for understanding the molecule's electronic stability and the nature of its chemical bonds. mkjc.in
Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done at the same level of theory as the geometry optimization. mkjc.in The results provide the frequencies of the fundamental vibrational modes, which correspond to specific bond stretches, bends, and torsions within the molecule.
By comparing the simulated spectrum with an experimentally obtained one, researchers can confirm the molecular structure and assign specific absorption bands to particular vibrational modes. For this compound, this analysis would help identify characteristic frequencies for the SO₂ stretching, N-H stretching of the amino and sulfonamide groups, and various vibrations of the dimethyl-substituted benzene (B151609) ring.
Intermolecular Interaction Analysis in Crystalline States
In the solid state, molecules of this compound would be held together by a network of intermolecular forces. The analysis of these interactions is key to understanding the crystal packing, stability, and physical properties of the compound.
Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mkjc.innih.gov This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification of close contacts with neighboring molecules. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.
In typical analyses of benzene sulfonamides, the most significant contributions to the crystal packing are from H···H, O···H/H···O, and C···H/H···C contacts. nih.gov The sulfonamide group, with its capacity for hydrogen bonding, often leads to a significant percentage of O···H/H···O and N···H/H···N interactions. The presence of aromatic rings also contributes to C···H/H···C and sometimes π-π stacking interactions.
Below is a representative data table illustrating the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a related sulfonamide compound.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 30.2 |
| O···H/H···O | 15.4 |
| N···H/H···N | 22.3 |
| C···H/H···C | 17.9 |
| Other | 14.2 |
| Data is illustrative and based on findings for a comparable sulfonamide derivative. nih.gov |
Energy Frameworks for Crystal Stability and Packing
Energy frameworks are a computational tool used to visualize the supramolecular architecture of molecular crystals by representing the pairwise intermolecular interaction energies. researchgate.netcrystalexplorer.net This method provides a quantitative understanding of the forces that contribute to the stability of the crystal lattice. The interaction energies are typically decomposed into electrostatic, dispersion, and total energy components, which are then graphically represented as cylinders connecting the centroids of interacting molecules. crystalexplorer.net The thickness of the cylinders is proportional to the strength of the interaction. researchgate.net
The following table provides an example of the calculated interaction energies between molecular pairs in a related sulfonamide crystal, highlighting the contributions of electrostatic and dispersion forces.
| Interaction Type | Electrostatic Energy (kJ/mol) | Dispersion Energy (kJ/mol) | Total Energy (kJ/mol) |
| N-H···O Hydrogen Bond | -50.2 | -35.8 | -86.0 |
| C-H···π Interaction | -10.5 | -25.3 | -35.8 |
| π-π Stacking | -15.7 | -40.1 | -55.8 |
| Data is illustrative and based on findings for a comparable sulfonamide derivative. |
Molecular Dynamics Simulations for Solution-Phase Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. ni.ac.rskg.ac.rs By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational dynamics of a molecule in its solution phase. This is particularly useful for understanding how a molecule like this compound might behave in a biological environment.
For sulfonamide derivatives, MD simulations can reveal the flexibility of the molecule, the stability of different conformers, and the nature of its interactions with solvent molecules. acs.org These simulations can also be used to calculate important thermodynamic properties, such as the binding free energy of the sulfonamide to a protein target. researchgate.net The results of MD simulations can complement experimental data and provide a more detailed picture of the molecule's behavior at the atomic level. ni.ac.rs
Computational Modeling of Molecular Interactions (e.g., with specific binding sites)
Computational modeling, particularly molecular docking, is a powerful tool for investigating the interactions between a small molecule and a biological target, such as a protein or enzyme. nih.govrjb.ro This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The results of molecular docking studies can provide valuable information about the binding affinity, the key amino acid residues involved in the interaction, and the potential biological activity of the compound. chemmethod.com
For sulfonamide derivatives, which are known to inhibit various enzymes, molecular docking is widely used to understand their mechanism of action. nih.govnih.gov For instance, docking studies have been employed to investigate the binding of sulfonamides to carbonic anhydrase, dihydropteroate (B1496061) synthase, and other enzymes. ni.ac.rsnih.gov These studies often reveal that the sulfonamide group plays a critical role in binding, typically by coordinating with a metal ion in the active site or by forming hydrogen bonds with key residues. acs.org
The table below presents hypothetical docking scores and key interacting residues for this compound with a generic enzyme active site, based on typical findings for related sulfonamide inhibitors.
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.1 |
| Key Interacting Residues | Arg63, Ser219, Phe190 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions |
| Data is illustrative and based on findings for a comparable sulfonamide derivative against the dihydropteroate synthase enzyme. nih.govresearchgate.net |
Synthesis and Study of Structurally Modified Derivatives and Analogues of 2 Amino 3,6 Dimethylbenzene 1 Sulfonamide
Modification at the Sulfonamide Nitrogen
The sulfonamide group is a key functional moiety that can be readily modified to produce a variety of derivatives. Common strategies include N-alkylation, N-arylation, and the preparation of sulfonyl imines.
Synthesis of N-Alkylated and N-Arylated Sulfonamides
The synthesis of N-alkylated and N-arylated derivatives of 2-Amino-3,6-dimethylbenzene-1-sulfonamide can be achieved through various established methods. While specific studies on this exact molecule are not extensively detailed in the provided search results, general synthetic strategies for analogous compounds are well-documented.
One common approach involves the base-mediated alkylation of the sulfonamide nitrogen. This method typically utilizes a base to deprotonate the sulfonamide, forming a nucleophilic nitrogen that can then react with an alkylating agent, such as an alkyl halide. The acidity of the sulfonamide proton facilitates this reaction. monash.edu For instance, methods developed for the N-methylation of N-acyl and N-carbamoyl amino acids using sodium hydride and methyl iodide could be adapted for this purpose. monash.edu Another approach is the Mitsunobu reaction, which can be employed for the N-alkylation of sulfonamides under milder conditions. monash.edu
Recent advancements have also highlighted the use of transition-metal catalysis for N-alkylation. For example, an iridium-catalyzed N-alkylation of aminobenzenesulfonamides with alcohols has been reported as a highly efficient method. researchgate.net This "hydrogen autotransfer" or "borrowing hydrogen" process offers a greener alternative to traditional alkylation methods.
For N-arylation, copper-catalyzed Chan-Lam coupling reactions represent a powerful tool. This method allows for the formation of a nitrogen-carbon bond between the sulfonamide and an arylboronic acid derivative.
A hypothetical reaction scheme for the N-alkylation of this compound is presented below:
Table 1: Hypothetical N-Alkylation and N-Arylation Reactions of this compound
| Entry | Reagent 1 | Reagent 2 | Product |
| 1 | Sodium Hydride | Methyl Iodide | 2-Amino-N,3,6-trimethylbenzene-1-sulfonamide |
| 2 | Benzyl Bromide | Potassium Carbonate | N-Benzyl-2-amino-3,6-dimethylbenzene-1-sulfonamide |
| 3 | Phenylboronic Acid | Copper(II) Acetate | 2-Amino-3,6-dimethyl-N-phenylbenzene-1-sulfonamide |
This table is illustrative and based on general synthetic methods.
Preparation of Sulfonyl Imine Derivatives
Sulfonyl imines are valuable synthetic intermediates that can be prepared from sulfonamides. The reaction typically involves the condensation of the sulfonamide with an aldehyde or ketone, often in the presence of a catalyst or a dehydrating agent. While specific examples for this compound are not available in the provided results, general methodologies can be inferred.
One established method involves the reaction of a sulfonamide with an aldehyde in the presence of a Lewis acid catalyst. Another approach utilizes a dehydrating agent to drive the reaction towards the formation of the imine. The reactivity of the amino group on the benzene (B151609) ring would need to be considered, and potentially protected, to ensure selective reaction at the sulfonamide nitrogen.
Modification at the Amino Group via Derivatization Reactions
The primary amino group on the benzene ring of this compound offers a reactive site for a wide range of derivatization reactions. These modifications can introduce diverse functionalities and significantly alter the physicochemical properties of the parent molecule. Common derivatization strategies include acylation, alkylation, and the formation of Schiff bases.
Acylation of the amino group can be readily achieved by reacting the compound with an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction would yield the corresponding N-acyl derivative. Alkylation of the amino group can be performed using alkyl halides, although care must be taken to control the degree of alkylation and to avoid competing reactions at the sulfonamide nitrogen.
The formation of Schiff bases is another important derivatization reaction. This involves the condensation of the primary amino group with an aldehyde or a ketone, typically under acidic or basic catalysis, to form an imine. This reaction is reversible and can be used to introduce a wide variety of substituents.
Modifications on the Benzene Ring Scaffold
Altering the substitution pattern on the benzene ring of this compound can lead to the generation of a library of new compounds with potentially different properties. Key modifications include the introduction of additional substituents and the study of isomeric variations.
Introduction of Additional Substituents (e.g., halogens, methoxy)
The introduction of substituents such as halogens or methoxy (B1213986) groups onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing amino and sulfonamide groups, as well as the two methyl groups, will influence the position of the incoming substituent. The amino group is a strong activating group and an ortho-, para-director, while the sulfonamide group is a deactivating group and a meta-director. The methyl groups are weakly activating and ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of the substitution reaction. scispace.comrsc.org
For halogenation, reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used. Methoxylation can be more challenging to achieve directly and may require a multi-step synthesis, for instance, through nitration, reduction, diazotization, and subsequent reaction with methanol.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile | Predicted Major Product(s) |
| Br+ | 4-Bromo-2-amino-3,6-dimethylbenzene-1-sulfonamide and/or 5-Bromo-2-amino-3,6-dimethylbenzene-1-sulfonamide |
| NO2+ | 4-Nitro-2-amino-3,6-dimethylbenzene-1-sulfonamide and/or 5-Nitro-2-amino-3,6-dimethylbenzene-1-sulfonamide |
This table is based on the general principles of electrophilic aromatic substitution and the directing effects of the existing substituents.
Isomeric Studies of Dimethylbenzene Sulfonamides
The study of isomers of dimethylbenzene sulfonamides is crucial for understanding structure-activity relationships. Different positional isomers of the amino, methyl, and sulfonamide groups on the benzene ring can lead to significant differences in their chemical and physical properties.
For example, the synthesis and properties of 4-tert-butyl-2,6-dimethylbenzenesulfonamide have been investigated, highlighting the influence of the substitution pattern on its reactivity. nih.gov The synthesis of various isomeric aminobenzenesulfonamides would involve starting from the corresponding isomeric xylidine (B576407) precursors, followed by sulfonation and amidation. The characterization of these isomers using spectroscopic techniques such as NMR and mass spectrometry would be essential to confirm their structures and to study their distinct properties.
Fusion with Heterocyclic Systems
The synthesis of heterocyclic derivatives fused or linked to a sulfonamide core often involves multi-component reactions or classical named reactions adapted for the specific substrates.
Pyridine (B92270) Derivatives: The synthesis of pyridine-sulfonamide hybrids can be achieved through various condensation reactions. researchgate.net A common approach involves the reaction of a precursor derived from this compound with 1,3-dicarbonyl compounds or their equivalents. For instance, cyanoacetohydrazide derivatives, which can be prepared from the parent sulfonamide, serve as versatile starting materials for a range of heterocyclic systems, including pyridines. researchgate.net The reaction of such intermediates with various reagents can yield substituted pyridine derivatives. researchgate.netekb.eg
Thiophene (B33073) Derivatives: The Gewald reaction is a powerful and widely used method for the synthesis of 2-aminothiophenes. sciforum.net This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an α-cyano ester (or other active methylene (B1212753) compound), and elemental sulfur in the presence of a base. sciforum.net To create thiophene derivatives of this compound, the core molecule could be functionalized to serve as one of the initial components. The presence of both an amino group and a cyano group in the resulting 2-aminothiophene products offers versatile handles for further synthetic transformations. sciforum.net
Thiazole (B1198619) Derivatives: The Hantzsch reaction is the classical and most prevalent method for synthesizing thiazole rings. derpharmachemica.com This method involves the cyclocondensation of an α-haloketone with a thioamide. To apply this to the target sulfonamide, the amino group of this compound could first be converted into a thioamide. Subsequent reaction with an appropriate α-haloketone would yield the desired thiazole-sulfonamide derivative. derpharmachemica.comnih.gov Modern variations of this synthesis allow for one-pot procedures with good yields. derpharmachemica.com The 2-aminothiazole (B372263) scaffold is a recognized pharmacophore in drug discovery, making these derivatives of particular interest. excli.de
Chromene Derivatives: Chromene scaffolds, particularly 2-amino-4H-chromenes, are readily synthesized through multi-component reactions. nih.govresearchgate.net A typical synthesis involves the one-pot condensation of an aldehyde, malononitrile, and a phenol (B47542) derivative, often catalyzed by a base like piperidine. mdpi.com To incorporate the this compound moiety, it could be tethered to the aldehyde or another reactant prior to the cyclization reaction. These reactions are valued for their efficiency and ability to generate molecular complexity in a single step. researchgate.netnih.gov
Benzothiazole (B30560) Derivatives: The most direct route to 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol (B119425) with various electrophiles such as aldehydes, nitriles, or carboxylic acid derivatives. nih.govekb.eg A synthetic strategy for benzothiazole analogues of this compound would involve the initial conversion of the starting material into a substituted 2-aminothiophenol. This intermediate could then undergo cyclocondensation with a suitable coupling partner to form the fused benzothiazole ring system. nih.govekb.egresearchgate.net
Table 1: Synthetic Methodologies for Heterocyclic Derivatives
| Heterocycle | General Synthetic Method | Key Reactants |
|---|---|---|
| Pyridine | Condensation Reactions | Sulfonamide-derived precursors, 1,3-dicarbonyl compounds |
| Thiophene | Gewald Reaction | Carbonyl compound, Active methylene compound, Elemental sulfur |
| Thiazole | Hantzsch Synthesis | α-Haloketone, Thioamide derivative of the sulfonamide |
| Chromene | Multi-component Reaction | Aldehyde, Malononitrile, Phenol derivative |
| Benzothiazole | Condensation & Cyclization | 2-Aminothiophenol derivative of the sulfonamide, Aldehyde/Nitrile |
The replacement of planar aromatic rings with saturated, three-dimensional bicyclic scaffolds is a modern strategy in medicinal chemistry to improve physicochemical properties and explore new chemical space. Bicyclo[2.1.1]hexanes are of particular interest as they can act as saturated bioisosteres of ortho-substituted benzene rings. uam.es
The synthesis of these strained ring systems often relies on strain-release-driven reactions. A prominent method for accessing 2-amino-bicyclo[2.1.1]hexene scaffolds is the Lewis acid-catalyzed (3+2) annulation of bicyclo[1.1.0]butanes (BCBs) with ynamides. nih.govnih.gov In this process, the highly strained BCB reacts with the ynamide, which can bear the this compound group on its nitrogen atom. This reaction proceeds under mild conditions to construct the functionalized bicyclic system in a single step. nih.gov This approach provides a direct route to novel analogues where the planar aromatic ring of the parent sulfonamide is replaced by a rigid, non-planar bicyclic core, potentially leading to improved pharmacological profiles. uam.esresearchgate.net
Table 2: Synthesis of Bicyclic Scaffolds
| Bicyclic Scaffold | Synthetic Method | Key Reactants | Key Features |
|---|---|---|---|
| Bicyclo[2.1.1]hexene | Lewis Acid-Catalyzed (3+2) Annulation | Bicyclo[1.1.0]butane (BCB) | Strain-release driven reaction |
| Ynamide (bearing sulfonamide) | Forms functionalized 2-amino-bicyclo[2.1.1]hexenes |
Design and Synthesis of Linkers and Complex Scaffolds
Beyond simple fusion with heterocyclic rings, this compound can serve as a foundational building block for the construction of more elaborate molecular architectures, including linkers and complex scaffolds. These structures are designed for specific applications, such as targeted drug delivery or multi-target inhibitors.
The synthesis of linkers often employs solid-phase synthesis techniques, particularly when peptide fragments are involved. google.com The amino group of the core sulfonamide provides a convenient attachment point for initiating the stepwise assembly of an amino acid sequence using standard Fmoc or Boc protection strategies. google.com The resulting linker-sulfonamide conjugate can then be attached to other molecules, such as antibodies or tracer molecules.
The creation of complex scaffolds can involve combining multiple synthetic strategies. For example, a derivative of the core sulfonamide could first be fused with a benzothiazole ring, and the resulting product could be further elaborated by reacting it with reagents like carbon disulfide and dimethyl sulfate (B86663) to introduce additional functional groups. researchgate.net These functionalized intermediates can then be reacted with diamines like ethylenediamine (B42938) or piperazine (B1678402) to create dimeric structures or other complex polycyclic systems. researchgate.net Such multi-step synthetic sequences allow for the construction of large, intricate molecules with precisely positioned functional groups derived from the original this compound core. nih.gov
Advanced Applications of 2 Amino 3,6 Dimethylbenzene 1 Sulfonamide in Organic Synthesis
Role as a Key Building Block in Multi-Step Organic Syntheses
In the field of medicinal chemistry and materials science, the demand for complex organic molecules necessitates efficient and reliable synthetic pathways. 2-Amino-3,6-dimethylbenzene-1-sulfonamide serves as a foundational building block in numerous multi-step syntheses. Its structure contains two key reactive sites: the nucleophilic amino group and the acidic N-H bond of the sulfonamide moiety. This dual functionality allows for sequential and selective reactions, enabling the construction of intricate molecular frameworks.
The presence of the sulfonamide group is particularly significant, as this functional group is a well-established pharmacophore found in a wide array of therapeutic agents. Consequently, this compound is often used as a starting material for creating libraries of potential drug candidates. Synthetic chemists utilize it to introduce the essential sulfonamide moiety early in a synthetic sequence, subsequently elaborating the rest of the molecule by modifying the amino group or by performing reactions on the aromatic ring. It is frequently employed in the synthesis of unnatural amino acid building blocks and peptidomimetics, where the sulfonamide acts as a stable isostere for a peptide bond. nih.govresearchgate.net The dimethyl-substituted benzene (B151609) ring also provides a rigid scaffold that can be further functionalized to modulate the steric and electronic properties of the final product.
Use as a Precursor in Heterocycle Synthesis (e.g., pyrazoles, triazinanes)
Heterocyclic compounds are of paramount importance in organic chemistry, forming the core structure of many natural products and pharmaceuticals. This compound is a valuable precursor for the synthesis of several important classes of heterocycles, most notably pyrazoles and triazines.
Pyrazoles: The synthesis of pyrazole derivatives from primary amines or hydrazines is a well-established synthetic transformation. The amino group of an aminobenzenesulfonamide can be converted into a hydrazine group, which then serves as the key reactive partner for constructing the pyrazole ring. A common and widely utilized method involves the condensation of a substituted phenylhydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov This reaction proceeds via a cyclization-condensation mechanism to afford the stable five-membered pyrazole ring. nih.govresearchgate.net This strategy is fundamental to the synthesis of a class of non-steroidal anti-inflammatory drugs (NSAIDs). A series of pyrazole-based benzene sulfonamides have been designed and synthesized for their potential as inhibitors of human carbonic anhydrase isoforms. nih.gov
Triazinanes: The amino group of the sulfonamide provides a nucleophilic site for the construction of nitrogen-containing heterocycles like triazines. A prevalent method for synthesizing 1,3,5-triazine derivatives involves the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov By reacting this compound with cyanuric chloride, one of the chlorine atoms is displaced to form a covalent bond, thereby incorporating the sulfonamide moiety into the triazine ring. nih.gov Subsequent reactions with other nucleophiles can replace the remaining chlorine atoms, leading to highly substituted and functionalized triazine derivatives. nih.govresearchgate.net Another approach involves reacting sulfaguanidine derivatives with reagents like N-cyanodithioiminocarbonate to build the triazine core. researchgate.net
| Target Heterocycle | Key Reagents | General Reaction Type | Reference |
|---|---|---|---|
| Pyrazoles | 1,3-Diketones, β-Ketoesters | Condensation/Cyclization | nih.gov |
| 1,3,5-Triazines | Cyanuric Chloride | Nucleophilic Aromatic Substitution | nih.gov |
| 1,2,4-Triazines | Sulfaguanidine derivatives | Cyclocondensation | researchgate.net |
Participation in Cascade and Multicomponent Reactions
Modern organic synthesis places a high value on efficiency, atom economy, and environmental sustainability. Cascade reactions and multicomponent reactions (MCRs) are powerful strategies that address these goals by forming multiple chemical bonds in a single synthetic operation, thereby avoiding the isolation of intermediates and reducing waste.
This compound, with its multiple reactive centers, is an ideal candidate for participation in such complex transformations. MCRs, which involve the reaction of three or more starting materials in a one-pot procedure, can leverage both the amino and sulfonamide groups. chemistryforsustainability.org For instance, isocyanide-based multicomponent reactions (IMCRs) are a well-known class of MCRs used to generate molecular diversity. mdpi.com Sulfonamides can participate in these reactions to produce complex structures like N-sulfonylamidines. researchgate.net While specific examples involving this compound are not extensively documented, the general reactivity of the aminobenzenesulfonamide scaffold makes it a suitable substrate for MCRs designed to synthesize libraries of bioactive compounds. The amino group can react with a carbonyl compound to form an imine in situ, which is then trapped by an isocyanide and another nucleophile (such as the sulfonamide itself or an external reagent) to rapidly build molecular complexity.
Development of Novel Reagents and Catalysts based on its Structure (e.g., N-halo sulfonamides as brominating agents)
Beyond its role as a structural scaffold, this compound can be chemically modified to create novel reagents with specific synthetic applications. A prominent example is its conversion into an N-halo sulfonamide. The hydrogen atom attached to the sulfonamide nitrogen is acidic and can be readily replaced by a halogen, such as chlorine or bromine, upon treatment with a suitable halogenating agent (e.g., sodium hypobromite).
The resulting N-halo-2-amino-3,6-dimethylbenzene-1-sulfonamide is a stable, solid material that can serve as a convenient and easy-to-handle source of electrophilic halogen. researchgate.net These N-halo reagents are valuable for a variety of organic transformations, including the halogenation of alkenes, alkynes, and electron-rich aromatic compounds, as well as oxidation reactions. researchgate.net Compared to using elemental halogens like Br₂, N-halosulfonamides are often safer, more selective, and easier to handle, which is a significant advantage in both laboratory and industrial settings. The specific steric and electronic properties conferred by the dimethylaminophenyl group can influence the reactivity and selectivity of these reagents.
| Original Compound | Transformation | Resulting Reagent Class | Primary Application | Reference |
|---|---|---|---|---|
| This compound | Reaction with a halogenating agent (e.g., NaOBr) | N-Halo Sulfonamide | Electrophilic brominating or chlorinating agent | researchgate.net |
Applications in Selective Functionalization Strategies
The ability to introduce new functional groups at specific positions on an aromatic ring is crucial for the synthesis of targeted molecules. The substituents already present on the ring dictate the position of subsequent reactions, a principle known as regioselectivity. In this compound, the interplay between the powerful, activating ortho-, para-directing amino group and the deactivating meta-directing sulfonamide group allows for sophisticated selective functionalization strategies.
The strong activating effect of the amino group typically dominates, directing incoming electrophiles to the positions ortho and para to it. However, the steric hindrance from the adjacent methyl and sulfonamide groups can block the ortho positions, potentially favoring substitution at the para position. By carefully choosing reaction conditions and electrophiles, chemists can exploit these directing and steric effects to achieve a high degree of regiocontrol. nih.govmdpi.com For example, under certain conditions, it might be possible to selectively functionalize the C-4 or C-5 positions of the benzene ring. Furthermore, the amino group can be temporarily converted into a different functional group (a protecting group) to alter its directing effect, allowing for functionalization at otherwise inaccessible positions, followed by deprotection to restore the amino group. This strategic manipulation of directing groups is a cornerstone of modern aromatic chemistry. figshare.com
Future Research Directions and Emerging Opportunities
Exploration of Novel and Efficient Synthetic Routes
The development of new synthetic methodologies for obtaining 2-Amino-3,6-dimethylbenzene-1-sulfonamide and its derivatives is a fundamental area for future research. While traditional methods for sulfonamide synthesis are well-established, there is a continuous drive for more efficient, sustainable, and versatile routes.
Key Research Objectives:
One-Pot Syntheses: Investigating one-pot reactions that combine multiple synthetic steps to improve efficiency and reduce waste. For instance, a strategy that merges traditional amide coupling partners, such as an appropriately substituted aromatic carboxylic acid and an amine, to directly generate the sulfonamide could be explored. acs.org
Catalytic C-H Functionalization: Exploring late-stage C-H functionalization to introduce the sulfonamide group or other functionalities onto the aromatic ring. A site-selective C–H functionalization followed by a sulfination sequence could provide a novel route to this and related compounds.
Green Chemistry Approaches: Developing synthetic protocols that utilize environmentally benign solvents and reagents would be a significant advancement.
Potential Synthetic Strategies for Substituted Aromatic Sulfonamides:
| Synthetic Strategy | Description | Potential Advantages |
| Decarboxylative Halosulfonylation | Conversion of aromatic acids to sulfonyl chlorides followed by amination in a one-pot process. acs.org | Utilizes readily available starting materials. |
| Copper-Catalyzed Coupling | Three-component reaction of aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate, and N-chloroamines. organic-chemistry.org | Mild reaction conditions and broad substrate scope. organic-chemistry.org |
| Palladium-Catalyzed C-S Bond Formation | Site-selective thianthrenation followed by a palladium-catalyzed reaction with a sulfinate source. | Allows for late-stage functionalization. |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing existing methods and designing new ones.
Areas for Mechanistic Investigation:
Radical-Mediated Processes: Elucidating the role of radical intermediates in novel synthetic pathways, such as those involving copper catalysis. organic-chemistry.org
Enzymatic Transformations: Investigating the potential for enzymatic reactions to functionalize the molecule or understand its metabolic fate. Studies on other sulfonamides have shown that enzymes can mediate their transformation and bonding to other molecules.
Degradation Pathways: Understanding the mechanisms of degradation, for instance through advanced oxidation processes, is critical for assessing the environmental fate and potential ecotoxicity of this compound and its by-products. lancs.ac.uk
Advanced Computational Modeling for Predictive Chemistry and Reaction Design
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound, guiding experimental work and accelerating discovery.
Applications of Computational Modeling:
Quantum Chemical DFT Calculations: Using Density Functional Theory (DFT) to study the molecular and electronic structure, vibrational frequencies, and potential energy surfaces of the compound and its reaction intermediates. mdpi.comnih.gov
Predictive Modeling for Biological Activity: Employing quantitative structure-activity relationship (QSAR) models to predict potential biological activities and guide the design of new derivatives. nih.gov
Machine Learning for Reaction Prediction: Developing machine learning models to predict the success of synthetic reactions, thereby reducing the need for extensive experimental screening. digitellinc.com For example, a model could be trained to predict the outcomes of coupling reactions to form various sulfonamide derivatives. digitellinc.com
Predicted Properties of Aromatic Sulfonamides Using Computational Methods:
| Property | Computational Method | Potential Application |
| Molecular Geometry | DFT | Understanding intermolecular interactions. royalsocietypublishing.org |
| Biological Activity | In Silico Target Fishing (e.g., PASS) | Predicting potential enzyme inhibition or other therapeutic properties. royalsocietypublishing.org |
| Physicochemical Properties | QSPR | Forecasting characteristics like melting point and formula weight. nih.gov |
Development of Supramolecular Structures and Functional Materials
The presence of both hydrogen bond donors (amino and sulfonamide groups) and acceptors (sulfonamide oxygens) in this compound makes it an excellent candidate for the construction of supramolecular assemblies.
Opportunities in Supramolecular Chemistry:
Crystal Engineering: Studying the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern the crystal packing of this molecule. The nature and position of substituents on the aniline ring can significantly influence the resulting supramolecular architecture. najah.edu
Self-Assembly: Investigating the self-assembly of this molecule into higher-order structures like nanofibers, gels, or liquid crystals.
Functional Materials: Exploring the potential of its supramolecular assemblies in areas such as sensing, catalysis, or as components in functional organic materials.
Integration with Automated Synthesis and Flow Chemistry Methodologies
Automated synthesis and flow chemistry are transformative technologies that can accelerate the synthesis and screening of derivatives of this compound.
Advantages of Modern Synthetic Technologies:
High-Throughput Synthesis: Utilizing automated platforms to rapidly generate libraries of related compounds for screening potential biological activities or material properties. nih.gov A "libraries from libraries" approach could be employed to create diverse scaffolds from a common intermediate. nih.gov
Flow Chemistry: Implementing continuous flow processes for a safer, more efficient, and scalable synthesis. acs.org Flow chemistry allows for precise control over reaction parameters and can be particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. rsc.org The synthesis of sulfonamide libraries has been successfully demonstrated using eco-friendly flow conditions. acs.orgresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
